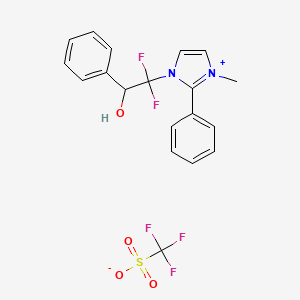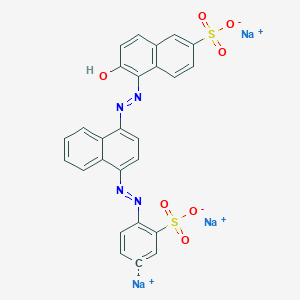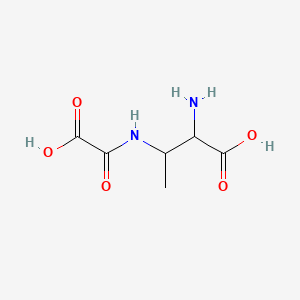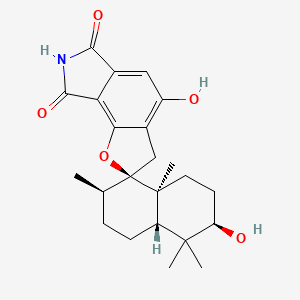
2,6-Dimethylocta-1,5,7-trien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylocta-1,5,7-trien-3-ol is an organic compound with the molecular formula C10H16O. It is a colorless liquid with a distinctive camphor-like odor. This compound is also known by other names such as Hotrienol and 3,7-Dimethyl-1,5,7-octatrien-3-ol . It is commonly used in the fragrance industry due to its pleasant aroma.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylocta-1,5,7-trien-3-ol typically involves the reaction of isoprene units through a series of steps that include allylic oxidation and subsequent reduction. One common method involves the use of Grignard reagents to form the desired alcohol.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of myrcene, followed by selective oxidation. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dimethylocta-1,5,7-trien-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the allylic positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Oxidation: Formation of 2,6-dimethyloctanal.
Reduction: Formation of 2,6-dimethyloctanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Dimethylocta-1,5,7-trien-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential role in biological signaling and as a pheromone in certain insect species.
Medicine: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 2,6-Dimethylocta-1,5,7-trien-3-ol involves its interaction with specific molecular targets. In biological systems, it may bind to olfactory receptors, triggering a sensory response. In chemical reactions, its reactivity is influenced by the presence of conjugated double bonds and the hydroxyl group, which can participate in various chemical transformations .
Comparaison Avec Des Composés Similaires
Linalool: Another terpene alcohol with a floral scent.
Geraniol: A monoterpenoid and alcohol with a rose-like odor.
Citronellol: A natural acyclic monoterpenoid with a sweet, floral aroma.
Comparison: 2,6-Dimethylocta-1,5,7-trien-3-ol is unique due to its specific structure, which includes conjugated double bonds and a hydroxyl group at the third position. This structure imparts distinct chemical and olfactory properties, making it valuable in the fragrance industry. Unlike linalool and geraniol, which have more straightforward structures, this compound offers a more complex aroma profile .
Propriétés
Numéro CAS |
29414-56-0 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(5E)-2,6-dimethylocta-1,5,7-trien-3-ol |
InChI |
InChI=1S/C10H16O/c1-5-9(4)6-7-10(11)8(2)3/h5-6,10-11H,1-2,7H2,3-4H3/b9-6+ |
Clé InChI |
TYDDWHVJHGIJCW-RMKNXTFCSA-N |
SMILES isomérique |
CC(=C)C(C/C=C(\C)/C=C)O |
SMILES canonique |
CC(=C)C(CC=C(C)C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-methyl-N-(4-nitrophenyl)butanamide](/img/structure/B13832526.png)
![3,5-diamino-N-[bis(15N)(azanyl)methylidene]-6-chloropyrazine-2-(15N)carboxamide](/img/structure/B13832532.png)





![9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B13832567.png)

![1-[4-(difluoromethoxy)phenyl]-3-hydroxy-3-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B13832600.png)
![Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]-](/img/structure/B13832604.png)
